Lipophilicity Modulation: LogP Comparison
The N1-methyl and 4-hydroxy substitutions reduce lipophilicity relative to the unsubstituted core scaffold. The target compound exhibits a computed LogP of 0.3721, compared to 0.55–0.66 for the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) . This reduction in LogP of approximately 0.2–0.3 log units directly impacts predicted membrane permeability and solubility, providing a measurable differentiation for lead optimization programs where lower LogP is desired to mitigate off-target binding or improve solubility [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.3721 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4): LogP 0.55–0.66 |
| Quantified Difference | ΔLogP ≈ -0.2 to -0.3 |
| Conditions | Computed by ChemAxon/XLogP3; target compound data from Chemscene; comparator data from Molbase/Chemsrc |
Why This Matters
Lower LogP improves aqueous solubility and reduces off-target lipophilicity-driven binding, which is critical for early-stage fragment screening libraries.
- [1] PubChem. (2025). Computed Properties for CID 135523805. National Library of Medicine. View Source
